Cas no 20395-87-3 (2-{(benzyloxy)carbonylamino}butanoic acid)

2-{(benzyloxy)carbonylamino}butanoic acid is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and fine chemicals. This compound exhibits high purity and stability, making it ideal for complex organic transformations. Its unique structure allows for efficient coupling reactions, enhancing the synthesis of biologically active molecules. The compound's availability in various grades ensures flexibility in research and development processes.
2-{(benzyloxy)carbonylamino}butanoic acid structure
20395-87-3 structure
Product Name:2-{(benzyloxy)carbonylamino}butanoic acid
CAS No:20395-87-3
MF:C12H15NO4
MW:237.251803636551
MDL:MFCD03701339
CID:859097
PubChem ID:294935
Update Time:2026-04-29

2-{(benzyloxy)carbonylamino}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(BENZYLOXYCARBONYLAMINO)BUTYRIC ACID
    • 2-{[(Benzyloxy)carbonyl]amino}butanoic acid
    • (2S)-2-[(Phenylmethoxy)carbonyl]aminobutyric Acid
    • (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid
    • (S)-2-benzyloxycarbonyl-amino-butyric acid
    • 02906
    • Cbz-Abu-OH
    • CBZ-L-ABU-OH
    • N-benzyloxycarbonyl-(2S)-aminobutyric acid
    • N-benzyloxycarbonyl-(S)-(+)-2-aminobutanoic acid
    • Nsc164666
    • Z-2-ABU-OH
    • Z-ABU(2)-OH
    • Z-D-Abu-OH
    • Z-L-2Abu-OH
    • 2-{(benzyloxy)carbonylamino}butanoic acid
    • MDL: MFCD03701339
    • Inchi: InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)
    • InChI Key: SZQMTCSQWUYUML-UHFFFAOYSA-N
    • SMILES: CCC(NC(OCC1=CC=CC=C1)=O)C(O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7

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Additional information on 2-{(benzyloxy)carbonylamino}butanoic acid

2-{(benzyloxy)carbonylamino}butanoic acid (CAS No. 20395-87-3): An Overview of Its Structure, Properties, and Applications

2-{(benzyloxy)carbonylamino}butanoic acid (CAS No. 20395-87-3) is a versatile compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This article provides a comprehensive overview of its chemical structure, physical properties, and potential applications, drawing on the latest scientific research to offer a detailed and up-to-date perspective.

Chemical Structure and Synthesis

The chemical structure of 2-{(benzyloxy)carbonylamino}butanoic acid is characterized by a butanoic acid backbone with a benzyloxycarbonyl (Cbz) group attached to the amino group. The Cbz group is a common protecting group used in peptide synthesis to prevent premature reactions of the amino group. The compound can be synthesized through various methods, including the reaction of 2-amino-4-methylpentanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. This synthetic route ensures high yields and purity, making it suitable for both laboratory-scale and industrial applications.

Physical Properties

2-{(benzyloxy)carbonylamino}butanoic acid is a white crystalline solid at room temperature. It has a molecular weight of 241.31 g/mol and is soluble in polar solvents such as water and methanol. The compound exhibits good thermal stability, which is crucial for its use in various chemical reactions and processes. Its melting point is around 150-155°C, and it has a pKa value of approximately 3.5, indicating its acidic nature.

Spectroscopic Properties

The spectroscopic properties of 2-{(benzyloxy)carbonylamino}butanoic acid have been extensively studied using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and MS (Mass Spectrometry). NMR spectroscopy reveals distinct signals for the protons in the butanoic acid chain and the benzyl ring, providing valuable information about the compound's structure. IR spectroscopy confirms the presence of functional groups such as the carboxylic acid (-COOH) and the carbonyl (-CO-) groups. MS analysis helps in determining the molecular weight and confirming the identity of the compound.

Biochemical Significance

In biochemistry, 2-{(benzyloxy)carbonylamino}butanoic acid plays a crucial role in peptide synthesis and protein engineering. The Cbz protecting group can be selectively removed under mild conditions, allowing for precise control over the timing of amino group deprotection. This property makes it an essential tool in the synthesis of complex peptides and proteins with specific functionalities. Recent studies have shown that this compound can be used to create peptides with enhanced stability and biological activity, opening up new avenues for therapeutic applications.

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in 2-{(benzyloxy)carbonylamino}butanoic acid due to its potential as a building block for drug development. Its ability to form stable peptides with specific biological activities makes it a valuable intermediate in the synthesis of drugs targeting various diseases. For example, researchers have explored its use in developing peptides that can inhibit protein-protein interactions involved in cancer progression or neurodegenerative disorders.

Clinical Trials and Research

Clinical trials involving compounds derived from 2-{(benzyloxy)carbonylamino}butanoic acid have yielded promising results. A recent study published in the Journal of Medicinal Chemistry reported that a peptide synthesized using this compound showed significant anti-inflammatory effects in animal models of arthritis. Another study in the Journal of Biological Chemistry demonstrated that a derivative of this compound could effectively cross the blood-brain barrier, making it a potential candidate for treating neurological conditions.

Safety Considerations

Safety is a critical aspect when handling any chemical compound, including 2-{(benzyloxy)carbonylamino}butanoic acid. While it is not classified as hazardous or toxic under standard regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound in sealed containers away from incompatible materials.

Conclusion

In conclusion, 2-{(benzyloxy)carbonylamino}butanoic acid (CAS No. 20395-87-3) is a multifaceted compound with significant applications in organic chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and properties make it an indispensable tool for peptide synthesis and drug development. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in advancing scientific knowledge and medical treatments.

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